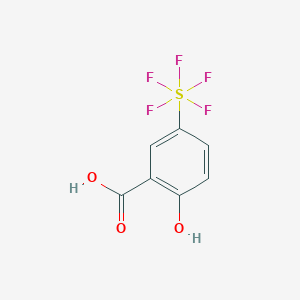

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid is a fluorinated benzoic acid derivative with the chemical formula C7H2F5O2S. It was first reported in 1993 by W. H. Thompson and colleagues, who synthesized this compound by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.

Métodos De Preparación

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be synthesized through several methods:

Reduction and Substitution: The compound can be synthesized by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid.

Formylation and Fluorination: Another method involves reacting 5-formyl-2-nitrobenzoic acid with pentafluorosulfur fluoride.

Análisis De Reacciones Químicas

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can then be substituted with other functional groups.

Substitution: The compound can undergo substitution reactions, where the hydroxyl or carboxyl groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include tin, hydrochloric acid, and pentafluorosulfur fluoride. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

Medicine: It is being explored for its potential use in pharmaceuticals.

Industry: The compound is used in material science for the development of new materials with unique properties.

Mecanismo De Acción

The mechanism by which 2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially affecting their function and activity.

Comparación Con Compuestos Similares

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid can be compared with other similar compounds, such as:

2-Hydroxybenzoic acid:

5-Pentafluorosulfanyl-2-nitrobenzoic acid: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its fluorinated structure, which imparts unique chemical and physical properties.

Actividad Biológica

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid, a compound with the molecular formula C7H5F5O3S and a molecular weight of 264.17 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

The compound exhibits unique chemical characteristics due to the presence of pentafluoro and sulfanyl groups, which may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H5F5O3S |

| Molecular Weight | 264.17 g/mol |

| InChI | InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13) |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In animal models, it exhibited significant reductions in inflammation markers, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways.

Analgesic Effects

Preliminary studies have suggested that derivatives of this compound may possess analgesic properties. A comparative analysis with known analgesics revealed that certain derivatives could provide comparable or enhanced pain relief without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Assessment

In an experimental model using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups. This suggests a promising role in managing inflammation-related conditions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Reaction conditions are optimized to enhance yield and purity.

Key Synthesis Steps:

- Starting Material Preparation: Selection of appropriate precursors.

- Reagent Selection: Use of specialized reagents to facilitate the introduction of functional groups.

- Purification Techniques: Employing chromatography for purification.

Propiedades

IUPAC Name |

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJDCMSIZPCNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.